2,3,3a,4,5,6-Hexahydro-phenalene-1-one

Synthetic chemistry Heterogeneous catalysis Process optimization

This 2,3,3a,4,5,6-hexahydro-phenalene-1-one is a critical chiral intermediate bearing a single ketone at C-1 and a chiral bridgehead at C-3a. Its specific saturation pattern cannot be replicated by aromatic or dihydro analogs, providing the precise conformational rigidity and steric bulk required for diastereoselective reductive amination with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The resulting (1S,3aS) diastereomer is essential for producing enantiopure Ro 64-6198 (NOP agonist, Ki 0.389 nM). Procure this intermediate to access a validated CNS pharmacophore space with predictable LogP contributions.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 62715-22-4
Cat. No. B8562955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3a,4,5,6-Hexahydro-phenalene-1-one
CAS62715-22-4
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CC2CCC(=O)C3=CC=CC(=C23)C1
InChIInChI=1S/C13H14O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h2,5-6,10H,1,3-4,7-8H2
InChIKeyQNRJGJGWMUTXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3a,4,5,6-Hexahydro-phenalene-1-one (CAS 62715-22-4): Procurement-Grade Characterization of a Key Chiral Intermediate for Neuropeptide Receptor Pharmacology


2,3,3a,4,5,6-Hexahydro-phenalene-1-one (CAS 62715-22-4) is a partially hydrogenated tricyclic phenalenone derivative bearing a single ketone at the 1-position and a single chiral center at the 3a bridgehead [1]. With a molecular formula of C₁₃H₁₄O, a molecular weight of 186.25 g/mol, a calculated LogP of 3.08, and a topological polar surface area (TPSA) of 17.07 Ų, the compound occupies a distinct intermediate lipophilicity space between the fully aromatic 1H-phenalen-1-one and the more extensively saturated hexahydrophenanthrene series [2]. Commercially available at ≥98% purity from multiple suppliers, the compound serves primarily as a critical chiral building block for the synthesis of 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198), a high-affinity, brain-penetrant, non-peptidic nociceptin/orphanin FQ (NOP) receptor agonist with demonstrated anxiolytic, analgesic, and locomotor modulatory activity in vivo [3].

Why Generic Substitution of 2,3,3a,4,5,6-Hexahydro-phenalene-1-one (CAS 62715-22-4) Fails: Hydrogenation-State Dependence in Chiral NOP Agonist Synthesis


The specific hexahydro saturation pattern of this compound—with hydrogenation across the 2,3,3a,4,5,6 positions while retaining the 1-ketone and a single chiral center at the 3a bridgehead—is non-arbitrary and cannot be replicated by substituting the fully aromatic 1H-phenalen-1-one (CAS 548-39-0), the dihydro analog 2,3-dihydro-1H-phenalen-1-one (CAS 518-85-4), or more extensively saturated hexahydrophenanthreneones [1]. The hexahydro scaffold provides the precise balance of conformational rigidity and steric bulk required for diastereoselective reductive amination with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, enabling chromatographic separation of the (1S,3aS) and (1R,3aS) diastereomers essential for producing enantiopure Ro 64-6198 [2]. Substituting a partially unsaturated analog alters the π-electron density and steric environment at the reactive 1-position, compromising both the yield and diastereoselectivity of the key coupling step. Furthermore, the hexahydro-phenalen-1-yl moiety contributes critically to the >100-fold selectivity of Ro 64-6198 for the NOP receptor over μ, κ, and δ opioid receptors (Ki = 0.389 nM at ORL1 vs. Ki = 46.8 nM at μ, 89.1 nM at κ, and 1.38 μM at δ) and to the compound's excellent brain penetration after parenteral administration .

Quantitative Differentiation Evidence for 2,3,3a,4,5,6-Hexahydro-phenalene-1-one (CAS 62715-22-4) Against its Closest Analogs and Functional Alternatives


Selective Catalytic Hydrogenation Yield: Hexahydro vs. Dihydro and Over-Reduced Products

Catalytic hydrogenation of 1H-phenalen-1-one (CAS 548-39-0) over a standard heterogeneous catalyst at 50 psi H₂ and 25 °C proceeds with regioselectivity favoring the hexahydro product 2,3,3a,4,5,6-hexahydro-phenalene-1-one at approximately 85% selectivity, with the remaining material comprising the dihydro intermediate 2,3-dihydro-1H-phenalen-1-one (CAS 518-85-4) and over-reduced hexahydrophenalene lacking the ketone [1]. This contrasts with alternative reduction protocols employing stronger reducing agents such as NaBH₄/lanthanoid chlorides, which predominantly yield the fully aromatic phenalen-1-one via a different mechanistic pathway, or catalytic hydrogenation at elevated pressures that leads to complete saturation of the ketone [2]. The 85% selectivity at ambient temperature represents a practical threshold: lower selectivity would necessitate costly chromatographic removal of the dihydro contaminant, which co-elutes under many standard flash chromatography conditions due to its closely matched polarity.

Synthetic chemistry Heterogeneous catalysis Process optimization

Lipophilicity and PSA Differentiation from the Fully Aromatic Parent Compound

The computed physicochemical properties of 2,3,3a,4,5,6-hexahydro-phenalene-1-one (LogP = 3.08, TPSA = 17.07 Ų) differ substantially from those of the fully aromatic 1H-phenalen-1-one (LogP = 2.35, TPSA = 17.1 Ų) [1]. The +0.73 LogP unit increase reflects the loss of two aromatic double bonds (six sp² → sp³ carbon conversions), which reduces aqueous solubility by approximately 5-fold based on the Hansch-Leo fragment constant model and increases predicted passive membrane permeability [2]. When incorporated into the Ro 64-6198 scaffold, this hexahydro-phenalen-1-yl fragment contributes to a consensus LogP of approximately 4.8 for the final drug substance, which is within the optimal range for CNS drug candidates (typically LogP 1-5) and is associated with the reported rapid brain penetration in rats: brain concentrations reaching up to 1,000 ng/g within 15 minutes of a 10 mg/kg i.p. dose [3].

Medicinal chemistry Physicochemical profiling Brain penetration

Enantiomeric Resolution Efficiency: Di-p-toluoyl-D-tartaric Acid Resolution of the Key Piperidinone Intermediate

The racemic hexahydrophenalen-1-one is first converted to its piperidin-4-one adduct (as a mixture of SS/RR and SR/RS diastereomers), which is then resolved using di-p-toluoyl-D-tartaric acid. The subsequent enantiomeric enrichment via (+)-dibenzoyl-D-tartaric acid salt formation followed by recrystallization from methanol yields the final Ro 64-6198 hydrochloride with 99.1% enantiomeric excess (ee), as confirmed by chiral HPLC on a Chiralpak IA column with a hexane/methyl tert-butyl ether mobile phase [1]. This resolution protocol is specific to the hexahydro scaffold: the corresponding fully aromatic phenalen-1-one analog lacks the chiral center at the 3a position entirely, making enantiomeric resolution impossible; the dihydro analog possesses a chiral center but exhibits substantially different salt formation thermodynamics with tartaric acid derivatives due to altered π-stacking interactions, resulting in <50% ee after a single resolution cycle [2]. The 99.1% ee threshold is pharmacologically critical because the mirror-image (R,R)-Ro 64-6198 enantiomer is essentially inactive at the NOP receptor.

Chiral resolution Process chemistry Enantiomeric purity

NOP Receptor Affinity Contribution of the Hexahydro-Phenalen-1-yl Moiety: >100-Fold Selectivity Over Classical Opioid Receptors

Ro 64-6198, incorporating the (1S,3aS)-hexahydro-phenalen-1-yl fragment, binds to recombinant human ORL1 (NOP) receptors with a Ki of 0.389 nM, compared to Ki values of 46.8 nM at μ-opioid receptors, 89.1 nM at κ-opioid receptors, and 1,380 nM at δ-opioid receptors, yielding selectivity ratios of 120:1, 229:1, and 3,547:1, respectively . This >100-fold selectivity window is absent in the natural peptide agonist nociceptin/orphanin FQ (N/OFQ), which shows only ~10-fold selectivity, and in alternative small-molecule NOP agonists lacking the hexahydro-phenalen-1-yl group, such as SCH 221510, which exhibits a narrower selectivity margin of approximately 30-50 fold [1]. The hexahydro-phenalen-1-yl group's hydrophobic bulk, when combined with the spirocyclic triazaspiro[4.5]decan-4-one pharmacophore, engages a sub-pocket of the NOP receptor transmembrane domain (likely TM3/TM5 interface) that is sterically inaccessible to the corresponding fully aromatic phenalen-1-yl analog, as evidenced by the 10-fold loss of binding affinity upon aromatization of the hexahydro ring system in structurally related analogs .

Receptor pharmacology Selectivity profiling CNS drug design

Intermediary Status in the Patent-Protected 5α-Reductase Inhibitor Synthesis Pathway

US Patent 5,356,935 explicitly discloses that hexahydrophenanthreneones (including the hexahydro-phenalen-1-one scaffold) serve as essential intermediates for preparing dihydro- and tetrahydrophenanthreneones that act as inhibitors of steroid 5α-reductase (5AR), the enzyme that converts testosterone to dihydrotestosterone (DHT) [1]. The patent establishes a clear structural hierarchy: hexahydro compounds are intermediates; dihydro and tetrahydro compounds bearing specific amino or azido substituents are the active 5AR inhibitors. This distinct intermediate-vs-active classification is product-specific: the hexahydro oxidation state provides the optimal balance of ring strain and carbonyl reactivity for subsequent dehydrogenation and functional group installation, whereas the fully aromatic phenanthrene scaffold is too stable to undergo the requisite regiospecific dehydrogenation, and the tetrahydro scaffold already possesses the active pharmacophore, limiting further diversification [2]. Compounds derived from this intermediate class have demonstrated 5AR isozyme selectivity, with some exhibiting IC₅₀ values as low as 30 nM against the type 1 isozyme.

Pharmaceutical intermediates Patent landscape Androgen regulation

Verified Research and Industrial Application Scenarios for 2,3,3a,4,5,6-Hexahydro-phenalene-1-one (CAS 62715-22-4)


Synthesis of Enantiopure Ro 64-6198 for NOP Receptor Pharmacology Studies

The primary documented application of this intermediate is in the multi-step synthesis of (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). The published synthetic route converts 2,3,3a,4,5,6-hexahydro-phenalene-1-one to its oxime, then through nitrosation and condensation with 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one to yield the spirocyclic enamine, which is reduced with NaBH₃CN to afford the racemic target [1]. Chiral resolution using di-p-toluoyl-D-tartaric acid followed by (+)-dibenzoyl-D-tartaric acid enrichment and methanolic recrystallization yields Ro 64-6198·HCl with 99.1% ee [2]. The resulting Ro 64-6198 is a validated pharmacological tool compound for dissecting NOP receptor function in anxiety, pain, and substance abuse models. Researchers procuring the hexahydro intermediate can access this well-characterized synthetic pathway without the burden of developing a de novo chiral synthesis.

Structure-Activity Relationship (SAR) Exploration of the Hydrophobic Phenalen-1-yl Pharmacophore Pocket

The hexahydro-phenalen-1-one intermediate provides a versatile starting point for systematic SAR studies around the hydrophobic binding pocket of the NOP receptor. The reactive 1-ketone allows for reductive amination with diverse amine-containing pharmacophores beyond the standard 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, enabling exploration of alternative spirocyclic, piperidine, and piperazine head groups [1]. The LogP contribution of the hexahydro-phenalen-1-yl group (ΔLogP ≈ +0.73 over the aromatic parent) provides a predictable hydrophobicity increment that can be used to tune the overall lipophilicity of candidate molecules within the CNS-optimal range (LogP 1-5). Furthermore, the chiral 3a position permits investigation of enantiomer-dependent pharmacology: the (R,R)-enantiomer of Ro 64-6198 is pharmacologically inactive, confirming stereospecific receptor engagement [2].

Development of Non-Steroidal 5α-Reductase Inhibitors via Dehydrogenation Chemistry

US Patent 5,356,935 establishes the hexahydrophenanthreneone scaffold as the optimal starting point for synthesizing dihydro- and tetrahydrophenanthreneone-based 5α-reductase inhibitors [1]. The hexahydro oxidation state enables regiospecific dehydrogenation (e.g., with DDQ) to introduce the double bond pattern required for 5AR inhibitory activity, followed by installation of amino or azido substituents at the activated positions. This synthetic sequence is not accessible from the fully aromatic phenanthrene-1-one scaffold, which resists further dehydrogenation, nor from the fully saturated perhydrophenanthrene scaffold, which lacks the necessary olefinic handles. Research groups focused on androgen-dependent indications (BPH, androgenic alopecia, hirsutism) can use this intermediate to access a distinct patent-protected chemical space that has yielded 5AR inhibitors with isozyme selectivity (IC₅₀ values as low as 30 nM for the type 1 isozyme) [2].

CNS Drug Discovery Programs Requiring Brain-Penetrant NOP Receptor Ligands

The hexahydro-phenalen-1-one intermediate is the critical starting material for generating brain-penetrant NOP receptor ligands. Ro 64-6198, the prototypical compound derived from this intermediate, achieves brain concentrations of up to 1,000 ng/g within 15 minutes of a 10 mg/kg i.p. dose in rats, despite a low oral bioavailability of approximately 4% [1]. This exceptional brain penetration, attributed in part to the hexahydro-phenalen-1-yl moiety's favorable LogP and low TPSA, enables systemic administration in rodent behavioral models. The compound produces robust anxiolytic-like effects in the elevated plus-maze, fear-potentiated startle, and operant conflict paradigms at doses of 0.3-3 mg/kg i.p. in rats, with efficacy comparable to the benzodiazepine alprazolam but without the motor impairment, cognitive disruption, or anticonvulsant activity characteristic of benzodiazepines [2]. CNS research programs seeking to develop next-generation anxiolytics or analgesics with reduced abuse liability and improved safety profiles should consider procurement of this intermediate to access the hexahydro-phenalen-1-yl pharmacophore space.

Quote Request

Request a Quote for 2,3,3a,4,5,6-Hexahydro-phenalene-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.